RTI-51-d3 (hydrochloride)
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Overview
Description
RTI-51-d3 (hydrochloride) is a deuterated form of RTI-51 hydrochloride. It is a biochemical compound primarily used for research purposes. The compound is known for its high purity and is often utilized in proteomics research .
Preparation Methods
The synthesis of RTI-51-d3 (hydrochloride) involves several steps. The starting material is typically a bromophenyl derivative, which undergoes a series of chemical reactions to form the final product. The synthetic route includes the following steps:
Methylation: The addition of a methyl group to the nitrogen atom.
Cyclization: Formation of the azabicyclo structure.
Esterification: Conversion of the carboxylic acid to a methyl ester.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt.
Chemical Reactions Analysis
RTI-51-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
RTI-51-d3 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Employed in studies involving neurotransmitter transporters.
Medicine: Investigated for its potential effects on the central nervous system.
Industry: Utilized in the development of new biochemical assays.
Mechanism of Action
The mechanism of action of RTI-51-d3 (hydrochloride) involves its interaction with neurotransmitter transporters. It inhibits the reuptake of dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is mediated through its binding to the transporter proteins, preventing the reuptake of the neurotransmitters .
Comparison with Similar Compounds
RTI-51-d3 (hydrochloride) is similar to other compounds in the phenyltropane group, such as RTI-31 and RTI-55. it has a unique balance of monoamine reuptake inhibition, with a higher affinity for dopamine transporters compared to serotonin and norepinephrine transporters . This makes it distinct from other compounds in the same group, which may have different selectivity profiles.
Similar compounds include:
- RTI-31
- RTI-55
- RTI-113
- RTI-32
Properties
Molecular Formula |
C16H21BrClNO2 |
---|---|
Molecular Weight |
377.7 g/mol |
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H20BrNO2.ClH/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10;/h3-6,12-15H,7-9H2,1-2H3;1H/t12-,13+,14+,15-;/m0./s1/i1D3; |
InChI Key |
GRVPWXKXXKPLCW-WNORLSIYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)Br)C(=O)OC.Cl |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Br)C(=O)OC.Cl |
Origin of Product |
United States |
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